1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is an organic chloride salt with the molecular formula C14H27ClN2S. This compound belongs to the class of imidazolium-based ionic liquids, which are known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The chloride ion can be substituted with other anions such as tetrafluoroborate or hexafluorophosphate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Anion exchange reactions often involve the use of silver salts or ion exchange resins.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various imidazolium salts with different anions.
Scientific Research Applications
1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical studies.
Biology: Investigated for its potential as an antimicrobial agent due to its ionic nature.
Medicine: Explored for drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the extraction and separation of metals, as well as in the development of advanced materials
Mechanism of Action
The mechanism of action of 1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids, leading to changes in their structure and function.
Pathways Involved: It can disrupt cellular processes such as ion transport, enzyme activity, and signal transduction, ultimately affecting cell viability and function.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with similar properties but different alkyl chain length.
1-Butyl-3-methylimidazolium chloride: Similar structure with a butyl group instead of an octylsulfanyl group.
1-Hexyl-3-methylimidazolium chloride: Contains a hexyl group, offering different solubility and thermal properties.
Uniqueness
1-Ethyl-3-[(octylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to the presence of the octylsulfanyl group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in applications requiring specific interactions with sulfur-containing compounds .
Properties
CAS No. |
68279-01-6 |
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Molecular Formula |
C14H29ClN2S |
Molecular Weight |
292.9 g/mol |
IUPAC Name |
1-ethyl-3-(octylsulfanylmethyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C14H28N2S.ClH/c1-3-5-6-7-8-9-12-17-14-16-11-10-15(4-2)13-16;/h10-11H,3-9,12-14H2,1-2H3;1H |
InChI Key |
UUDOKXKHZUKBLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCN1C[NH+](C=C1)CC.[Cl-] |
Origin of Product |
United States |
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